molecular formula C13H16O6 B3415250 Glyceryl ferulate CAS No. 120601-69-6

Glyceryl ferulate

Cat. No.: B3415250
CAS No.: 120601-69-6
M. Wt: 268.26 g/mol
InChI Key: QXRAHTFDPBQKIM-HWKANZROSA-N
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Description

Glyceryl ferulate (CAS 120601-69-6), a glycerol ester of ferulic acid, is a natural compound recognized for its potent antioxidant properties and multifaceted applications in scientific research. With a molecular formula of C13H16O6 and a molecular weight of 268.26 g/mol , it serves as a versatile bioactive for various fields. A primary research application of this compound is in the development of natural preservatives and stabilizers for food systems. Studies have demonstrated its efficacy in inhibiting lipid peroxidation, which helps extend the shelf life of sensitive food products and protect their nutritional quality . Its antioxidant capacity, measured via DPPH free radical scavenging and TBARS assays for peroxyl radical inhibition, is comparable to that of ferulic acid and its alkyl esters, making it a potential natural replacement for synthetic antioxidants . In cosmetic science research, this compound is investigated for its photoprotective and skin-care properties. Its structure confers excellent UV light-absorbing capabilities, making it a promising ingredient in sunscreen formulations . Furthermore, research indicates it can provide synergistic antioxidant support when combined with other vitamins, contributing to anti-aging and skin-brightening product development . From a green chemistry perspective, efficient enzymatic synthesis routes for this compound have been established. These methods utilize immobilized lipases from Candida antarctica or ferulic acid esterases from Aspergillus niger to condense ferulic acid with glycerol, offering high-yield, solvent-free processes suitable for sustainable production . This compound is provided For Research Use Only. It is strictly intended for laboratory investigations and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-18-12-6-9(2-4-11(12)16)3-5-13(17)19-8-10(15)7-14/h2-6,10,14-16H,7-8H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAHTFDPBQKIM-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316445
Record name Glyceryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120601-69-6
Record name Glyceryl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120601-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2,3-dihydroxypropyl ester, (2E)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl ferulate can be synthesized through the transesterification of ethyl ferulate with glycerol. One efficient method involves using a vacuum-rotary evaporation strategy with the following conditions: 15 mmol glycerol, 1.5 mmol ethyl ferulate, and 170 mg Candida antarctica lipase at 60°C for 10 hours under a vacuum of 10 mm Hg . The immobilized lipase can be reused multiple times, making this method both efficient and cost-effective.

Industrial Production Methods

In industrial settings, this compound is typically produced using enzymatic synthesis due to the mild reaction conditions and high specificity of enzymes. The use of immobilized enzymes, such as Candida antarctica lipase, allows for continuous production and easy recovery of the enzyme, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Key Systems and Conditions:

Reaction TypeCatalysts/EnzymesConditionsYield/ConversionSource
Direct esterificationAspergillus niger ferulic acid esterase (immobilized on Chitopearl BCW3003)Glycerol/acetate buffer (98:2 v/v), pH 4.0, 50°C70–99% reuse over 5 cycles
Solvent-free synthesisCandida antarctica lipase B (Novozym® 435)60°C, 10 mmHg vacuum, 10 h96% yield
TransesterificationBacillus subtilis AKL 13 lipase (Celite® 545-immobilized)50°C, 1.39× g shaking for 96 h94% feruloyl glyceryl linoleate

Mechanistic Insights :

  • Immobilized enzymes enhance stability and reusability, with Chitopearl BCW3003-supported A. niger esterase retaining >90% activity after five cycles .

  • Vacuum systems improve yields by removing byproducts (e.g., ethanol) during transesterification .

Kinetic Parameters of Enzymatic Reactions

Kinetic studies reveal substrate affinity and reaction rates for this compound synthesis:

Kinetic Data for Bacillus subtilis Lipase-Catalyzed Reactions :

SubstrateKₘ (mmol)Vₘₐₓ (mmol/(min·g))
Ferulic acid + glycerol69.370.387
This compound + linoleic acid3.461.02
  • Higher Vₘₐₓ for feruloyl glyceryl linoleate synthesis indicates preferential esterification of linoleic acid over glycerol.

Oxidation and Side Reactions

This compound undergoes oxidation due to its phenolic moieties, while side reactions occur under acidic conditions:

Oxidation Pathways:

  • DPPH radical scavenging : this compound exhibits 70–90% antioxidant activity, comparable to α-tocopherol .

  • Thermal degradation : At >80°C, decomposition products include vanillin and ferulic acid derivatives .

Acid-Catalyzed Side Reactions:

  • In ionic liquid systems (e.g., [Bmim]HSO₄), β-sitosterol ferulate synthesis produces disitosterol ether as a byproduct via dehydration .

Product Distribution in Transesterification

Reaction conditions significantly influence mono-, di-, and tri-acylated products:

Glycerol-Dependent Product Formation :

Glycerol (mmol)F1-MAG (%)F2-DAG (%)F1-DAG/F2-TAG (%)
06223
1151242
59189

F1-MAG : monoferuloyl-sn-glycerol; F2-DAG : diferuloyl-sn-diglycerol; F2-TAG/F1-DAG : mixed acylated species.

  • Excess glycerol shifts products toward mono- and di-esters due to nucleophilic competition.

Industrial-Scale Optimization

Response surface methodology (RSM) and Box-Behnken designs optimize reaction parameters:

Case Study: Novozym® 435-Catalyzed Esterification :

ParameterOptimal ValueMolar Conversion
Temperature92.2°C93.2%
Enzyme loading1831 PLU
Stirring speed92.4 rpm

Key Finding : High-temperature solvent-free systems (>90°C) maintain enzymatic activity, enabling scalable production with >90% conversion over five batches .

Stability and Storage

Post-reaction storage affects product composition:

  • Storing this compound at 25°C increases its molar fraction by 15–20% due to reduced residual ferulic acid solubility .

Scientific Research Applications

Synthesis of Glyceryl Ferulate

This compound can be synthesized through various methods, including:

  • Enzymatic Synthesis : Utilizing immobilized enzymes such as lipases (e.g., Candida antarctica lipase) to catalyze the transesterification of ferulic acid with glycerol under mild conditions. This method is preferred for its specificity and efficiency .
  • Chemical Synthesis : Involves the direct condensation of ferulic acid with glycerol, often using pectinase or other esterases to enhance water solubility and yield .

Table 1: Synthesis Methods

MethodEnzyme UsedConditionsYield
EnzymaticCandida antarctica lipase60°C, under vacuumHigh
ChemicalPectinase PL "Amano"Glycerol/0.1 M acetate buffer, pH 4.0Moderate

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is attributed to its ability to donate hydrogen atoms to neutralize free radicals. This property makes it a candidate for protecting biological systems from oxidative stress.

Case Study: Antioxidant Activity in Palm Oil

A study demonstrated that blending this compound with palm oil enhanced the oil's free radical scavenging activity compared to untreated palm oil. This suggests potential applications in food preservation and health supplements .

UV Protection

Due to its UV-absorbing capabilities, this compound is utilized in cosmetic formulations as a natural sunscreen agent. It helps protect skin cells from UV-induced damage, making it a valuable ingredient in skincare products .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and pathways associated with inflammation .

Antiviral Activity

Emerging studies have shown that this compound and its derivatives exhibit antiviral properties against various viruses, including SARS-CoV-2. In silico studies suggest that it may inhibit viral replication by targeting specific viral proteins .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The compound's antioxidant properties may help mitigate neuronal damage caused by oxidative stress .

Table 2: Summary of Applications

ApplicationMechanism of ActionPotential Benefits
AntioxidantScavenges free radicalsReduces oxidative stress
UV ProtectionAbsorbs UV radiationProtects skin from sun damage
Anti-inflammatoryInhibits cytokine productionAlleviates inflammation
AntiviralInhibits viral replicationPotential treatment for viral infections
NeuroprotectiveProtects neurons from oxidative damageMay aid in neurodegenerative disease treatment

Mechanism of Action

Glyceryl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, this compound can absorb UV radiation, protecting skin cells from UV-induced damage . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress-related signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Ferulate Derivatives

Structural and Functional Overview

Ferulate derivatives differ in their alcohol moieties, influencing solubility, bioavailability, and biological activity. Below is a comparative analysis of GF and key analogues:

Table 1: Comparison of Glyceryl Ferulate with Similar Compounds
Compound Structure Source Key Applications Efficacy Highlights References
This compound Glycerol ester of FA Synthetic (enzymatic) Antioxidants, Cosmetics -7.0 kcal/mol (SARS-CoV-2 Mpro binding)
β-Sitosteryl Ferulate Sterol ester of FA Rice bran oil (natural) Antioxidants, Neuroprotection -7.81 kcal/mol (Mpro binding), ROS suppression
Ethyl Ferulate Ethanol ester of FA Synthetic/Natural UV Protection, Food Preservation Moderate antioxidant (weaker than FA)
Tocopheryl Ferulate Vitamin E analogue ester of FA Synthetic Lipid-soluble antioxidants Blocks catalytic dyad in SARS-CoV-2
Oleyl Ferulate Oleyl alcohol ester of FA Synthetic Lipophilic delivery systems Low Mpro binding (-5.17 kcal/mol)
Coniferyl Ferulate Coniferyl alcohol ester of FA Angelica sinensis (plant) Anti-inflammatory, Antimicrobial Pharmacological activities (multiple)

Key Findings from Comparative Studies

SARS-CoV-2 Main Protease (Mpro) Inhibition
  • This compound : Exhibits a binding energy of -7.0 kcal/mol, lower than β-sitosteryl ferulate (-7.81 kcal/mol) but superior to oleyl ferulate (-5.17 kcal/mol). Its FA moiety interacts with the S1 subsite near Cys145, while the glycerol tail occupies S4/S2 subsites .
  • β-Sitosteryl Ferulate : The most potent inhibitor (-7.81 kcal/mol), with its sterol moiety blocking the S4/S1 subsites and forming hydrogen bonds with catalytic residues (His41, Thr25) .
Antioxidant Activity
  • Ferulic Acid : Strongest ABTS radical scavenger due to free hydroxyl groups. Esters like GF and ethyl ferulate show reduced activity but improved stability .
  • β-Sitosteryl/Cycloartenyl Ferulate : Suppress intracellular ROS at levels comparable to α-tocopherol, leveraging both sterol and FA moieties for membrane protection .
  • Tocopheryl Ferulate : Combines FA's antioxidant capacity with vitamin E's lipid solubility, enhancing protection in lipid-rich environments .

Biological Activity

Glyceryl ferulate (GF) is an ester derived from ferulic acid and glycerol, known for its diverse biological activities. This compound has garnered attention due to its potential applications in nutraceuticals, pharmaceuticals, and cosmetic formulations. This article explores the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

This compound is synthesized through the esterification of ferulic acid with glycerol. Various enzymatic methods have been explored for this synthesis, such as using immobilized enzymes like pectinase from Aspergillus niger, which has shown efficiency in producing GF with high yield under optimized conditions . The synthesis can also be conducted using environmentally friendly methods that minimize waste and improve product yield .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases. In vitro studies have demonstrated that GF can effectively reduce oxidative stress markers in human skin cells, suggesting its potential as a protective agent in cosmetic formulations .

StudyMethodFindings
Lin et al. (2005)HPLC AnalysisGF showed enhanced stability of vitamins C and E, doubling photoprotection in skin .
Ishtiaq et al. (2023)Animal ModelGF demonstrated cardioprotective effects against myocardial injury through antioxidant mechanisms .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In a study focused on skin inflammation, GF reduced the expression of inflammatory markers in keratinocytes exposed to UV radiation, showcasing its potential for use in dermatological products .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for natural preservatives in food and cosmetic industries .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

4. Anticancer Properties

Emerging studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Research indicates that GF can modulate signaling pathways involved in cancer progression, making it a promising candidate for further investigation in cancer therapeutics .

Case Study 1: this compound in Skin Care

A clinical trial assessed the effects of topical application of GF on photoaged skin. Participants showed significant improvement in skin elasticity and hydration levels after 12 weeks of treatment with a formulation containing this compound compared to a placebo group .

Case Study 2: Cardioprotective Effects

In an animal model study, GF was administered to rats subjected to induced myocardial infarction. Results indicated reduced infarct size and improved cardiac function post-treatment, attributed to the compound's antioxidant properties .

Q & A

Q. What validated methodologies are recommended for synthesizing glyceryl ferulate, and how are they experimentally verified?

this compound synthesis typically employs enzymatic or solvent-free approaches. For enzymatic synthesis, immobilized ferulic acid esterase or lipases (e.g., from Candida antarctica) are used under controlled pH and temperature, with reaction progress monitored via HPLC . Solvent-free systems utilizing ultrasound irradiation or microwave-assisted reactions improve yield and reduce byproducts, validated through thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for structural confirmation . Reproducibility requires strict adherence to enzyme activity units, substrate ratios, and reaction kinetics.

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 320 nm is standard for quantifying feruloyl esters, while gas chromatography-mass spectrometry (GC-MS) identifies volatile derivatives . NMR (¹H and ¹³C) confirms esterification sites, with purity assessed via melting point analysis and differential scanning calorimetry (DSC). Method validation must include linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and intra-day precision (RSD < 5%) .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Use standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with dose-response curves (0.1–100 µM) and ascorbic acid as a positive control. Cell-based models (e.g., human dermal fibroblasts) require pretreatment with this compound (24–72 hours) followed by oxidative stress induction (H₂O₂ or UV irradiation). Data normalization to cell viability (MTT assay) and statistical analysis (one-way ANOVA with post-hoc Dunnett’s test) are critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy of this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., pH, solvent polarity) or cell model selection. Meta-analyses should stratify data by experimental parameters (e.g., IC₅₀ values under standardized DPPH conditions) and apply multivariate regression to identify confounding variables . For cell studies, ensure consistent passage numbers (e.g., 4th–6th passage fibroblasts) and exposure durations (e.g., 72 hours for maximal effect) .

Q. How can researchers optimize this compound’s bioavailability in topical formulations?

Utilize central composite design (CCD) to optimize lipid-based nanoparticles (e.g., solid lipid nanoparticles with tripalmitin and poloxamer 188). Variables include drug-to-lipid ratio (1:5–1:20), surfactant concentration (0.5–2% w/v), and homogenization speed (10,000–20,000 rpm). Evaluate encapsulation efficiency (>80%) via ultrafiltration and in vitro release profiles (Franz diffusion cells) .

Q. What protocols ensure robust photostability and thermal degradation studies for this compound?

Follow ICH Q1B guidelines for photostability testing: expose samples to 1.2 million lux hours of visible light and 200 W/m² UV (320–400 nm) in controlled chambers. For thermal degradation, use accelerated conditions (40°C ± 2°C, 75% RH ± 5% RH) over 6 months. Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life .

Q. How do synergistic interactions between this compound and other antioxidants affect experimental outcomes?

Design combination studies using checkerboard assays or isobolographic analysis to quantify synergy (combination index < 1). For example, co-administer this compound with α-tocopherol (1:1 molar ratio) in lipid peroxidation models (e.g., linoleic acid emulsion). Statistical validation requires dose-response surface modeling and 95% confidence intervals for interaction effects .

Q. What advanced statistical methods address variability in this compound’s bioactivity data?

Apply mixed-effects models to account for batch-to-batch variability in synthesis. For time-course studies (e.g., fibroblast proliferation inhibition), use repeated-measures ANOVA with Greenhouse-Geisser correction. Principal component analysis (PCA) identifies outliers in high-throughput screening datasets .

Methodological Considerations

  • Reproducibility : Document synthesis protocols with exact enzyme lots (e.g., Sigma-Aldrich Lipase B) and solvent purity grades (HPLC vs. analytical grade) .
  • Data Reporting : Adhere to Beilstein Journal guidelines: report triplicate measurements ± SD, include raw data in supplementary materials, and avoid duplicative figures .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design transparency and animal welfare .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glyceryl ferulate
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